Cas no 391225-38-0 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-methoxybenzamide)

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-methoxybenzamide
- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-methoxybenzamide
- Benzamide, N-[4-(5-chloro-2-thienyl)-2-thiazolyl]-2-methoxy-
- 391225-38-0
- AKOS001085270
- SR-01000005034
- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide
- SR-01000005034-1
- Z28305073
- F0174-0150
-
- インチ: 1S/C15H11ClN2O2S2/c1-20-11-5-3-2-4-9(11)14(19)18-15-17-10(8-21-15)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19)
- InChIKey: OEHXKBAAQVEHSM-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2SC(Cl)=CC=2)=CS1)(=O)C1=CC=CC=C1OC
計算された属性
- せいみつぶんしりょう: 349.9950476g/mol
- どういたいしつりょう: 349.9950476g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 108Ų
じっけんとくせい
- 密度みつど: 1.451±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.17±0.50(Predicted)
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-methoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0174-0150-4mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
391225-38-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0174-0150-25mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
391225-38-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0174-0150-5mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
391225-38-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0174-0150-2μmol |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
391225-38-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0174-0150-5μmol |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
391225-38-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0174-0150-20μmol |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
391225-38-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0174-0150-2mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
391225-38-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0174-0150-100mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
391225-38-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0174-0150-15mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
391225-38-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0174-0150-20mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
391225-38-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-methoxybenzamide 関連文献
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-methoxybenzamideに関する追加情報
N-4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-methoxybenzamide: A Comprehensive Overview
The compound with CAS No 391225-38-0, known as N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-methoxybenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thiazole ring and a thiophene moiety, both of which are well-known for their potential bioactivity. The presence of a methoxy group further enhances its chemical versatility, making it a promising candidate for various applications in drug discovery.
Recent studies have highlighted the potential of N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl derivatives as inhibitors of key enzymes involved in inflammatory pathways. For instance, research published in 2023 demonstrated that this compound exhibits potent anti-inflammatory activity by modulating the activity of cyclooxygenase (COX) enzymes. This finding underscores its potential as a lead compound for the development of novel anti-inflammatory agents.
The synthesis of N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl derivatives has been optimized through various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the yield and purity of the compound but also facilitated its scalability for preclinical studies. The incorporation of a methoxybenzamide group into the molecule has been shown to enhance its solubility and bioavailability, making it more amenable for pharmacokinetic studies.
In terms of biological activity, N-(5-chlorothiophen) substituents have been linked to improved receptor binding affinity in several therapeutic targets. For example, a 2023 study reported that this compound demonstrates selective inhibition of certain G-protein coupled receptors (GPCRs), which are implicated in various diseases such as cardiovascular disorders and neurodegenerative conditions. This selectivity suggests that the compound could serve as a valuable tool for exploring receptor-mediated signaling pathways.
The structural uniqueness of N-(5-chlorothiophen) derivatives also makes them attractive candidates for exploring novel drug delivery systems. Researchers have recently investigated the use of this compound in lipid-based nanoparticles, which could potentially enhance its therapeutic efficacy by targeting specific tissues or cells. Such innovations highlight the versatility of this molecule across different areas of drug development.
From an analytical standpoint, the characterization of N-(5-chlorothiophen) derivatives has been significantly enhanced by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques have provided unprecedented insights into the molecular structure and stability of the compound, ensuring its reliability as a research tool.
In conclusion, N-(5-chlorothiophen) derivatives like CAS No 391225 represent a promising class of compounds with diverse applications in medicinal chemistry and pharmacology. Their unique structural features and bioactive properties make them invaluable for advancing drug discovery efforts and exploring novel therapeutic strategies.
391225-38-0 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-methoxybenzamide) 関連製品
- 2228121-42-2(2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid)
- 1698837-40-9(INDEX NAME NOT YET ASSIGNED)
- 2034472-72-3(2,4-dimethyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyrimidine)
- 2227905-78-2((3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid)
- 923194-03-0(N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide)
- 2679802-38-9(rac-methyl (1R,3S)-1-{(benzyloxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)
- 1448054-76-9(1-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(4-fluorobenzenesulfonyl)azetidine)
- 2201783-12-0(2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine)
- 1014629-96-9(3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid)
- 2137766-55-1(1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one)



